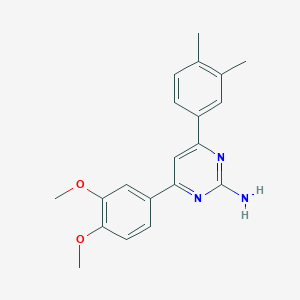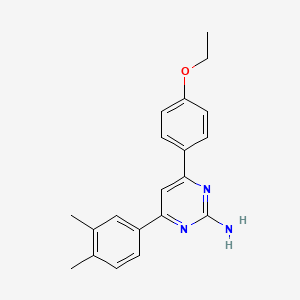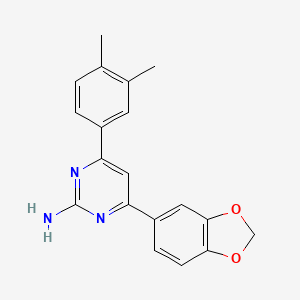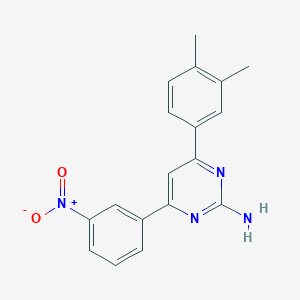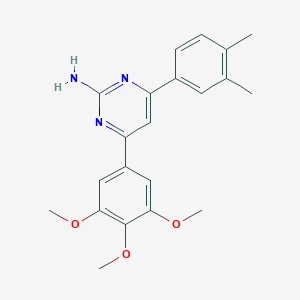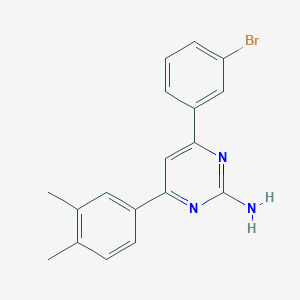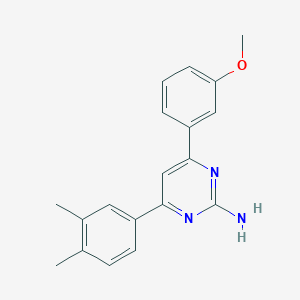
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound used in a variety of scientific research applications. It is an aromatic compound with a phenyl ring that contains a pyrimidine core. This compound is used in many biochemical and physiological studies due to its unique structure and properties. It is also known as 4-DMP-6-MMP-2-A and is often used as a substrate in enzymatic reactions.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
One study extensively reviews the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages. It highlights the importance of quantitative and qualitative analysis of PhIP's bioactivated metabolites and detoxification products, showcasing the use of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).
Pharmaceutical and Medicinal Chemistry
The pharmaceutical and medicinal chemistry applications of pyrimidine derivatives are well-documented, with one review focusing on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. These scaffolds have broad applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023).
Another review discusses the wide range of pharmacological activities of pyrimidine derivatives, highlighting their potential as scaffolds for developing new biologically active compounds. This includes antiviral, psychotropic, antimicrobial, antitumor, and other activities, underscoring the importance of systematic analysis of pyrimidine derivatives from a pharmacological viewpoint (Chiriapkin, 2022).
Optoelectronic Materials
Research on quinazolines and pyrimidines has explored their applications in optoelectronic materials. A review reports on luminescent small molecules and chelate compounds containing quinazoline or pyrimidine rings, highlighting their applications in photo- and electroluminescence. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating the versatility of pyrimidine derivatives in this field (Lipunova et al., 2018).
Environmental and Food Safety
The formation and fate of heterocyclic aromatic amines, including PhIP, during food processing have been studied extensively. These compounds, generated primarily in meat products during thermal processing, pose potential carcinogenic risks. Comprehensive reviews have addressed the formation, mitigation, metabolism, and hazard control of these compounds, emphasizing the importance of reducing their levels during food processing and controlling dietary intake to promote human health (Chen et al., 2020).
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)18-11-17(21-19(20)22-18)14-5-4-6-16(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBYEFICUNHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


